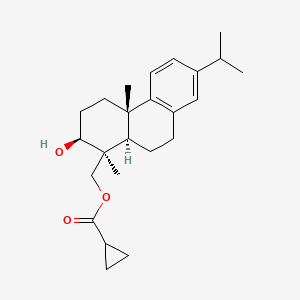
(1S,2R)-Tranylcypromine-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is a deuterated form of tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidase (MAO). This compound is used primarily in the treatment of major depressive disorder and is known for its ability to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Tranylcypromine-d5 (hydrochloride) typically involves the deuteration of tranylcypromine. The process begins with the preparation of tranylcypromine, which is synthesized through the cyclization of phenylalanine derivatives. The deuteration is achieved by replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of (1S,2R)-Tranylcypromine-d5 (hydrochloride) involves large-scale synthesis using automated reactors. The process includes the use of deuterated solvents and catalysts to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the hydrochloride salt form.
化学反应分析
Types of Reactions
(1S,2R)-Tranylcypromine-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of tranylcypromine, which retain the pharmacological properties of the parent compound.
科学研究应用
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of tranylcypromine and its metabolites.
Biology: Employed in studies investigating the role of monoamine oxidase in neurotransmitter regulation.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of tranylcypromine.
Industry: Utilized in the development of new antidepressant drugs and in the synthesis of deuterated compounds for research purposes.
作用机制
(1S,2R)-Tranylcypromine-d5 (hydrochloride) exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. By inhibiting this enzyme, the compound increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and alleviation of depressive symptoms. The molecular targets include the active site of monoamine oxidase, where the compound forms a covalent bond, rendering the enzyme inactive.
相似化合物的比较
Similar Compounds
(1S,2R)-Tranylcypromine (hydrochloride): The non-deuterated form of the compound.
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Isocarboxazid: A monoamine oxidase inhibitor with similar pharmacological properties.
Uniqueness
(1S,2R)-Tranylcypromine-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms reduces the rate of metabolic breakdown, leading to prolonged action and potentially fewer side effects compared to its non-deuterated counterpart.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
174.68 g/mol |
IUPAC 名称 |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m1./s1/i1D,2D,3D,4D,5D; |
InChI 键 |
ZPEFMSTTZXJOTM-MYNGOZBASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C[C@@H]2N)[2H])[2H].Cl |
规范 SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

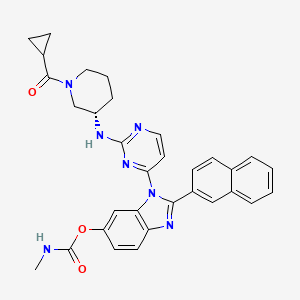
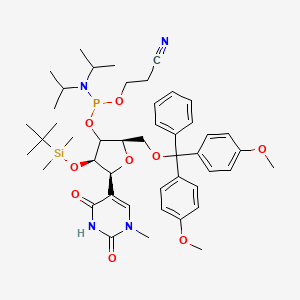
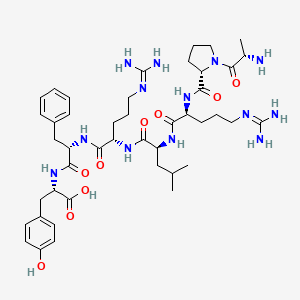

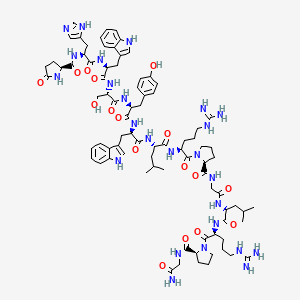
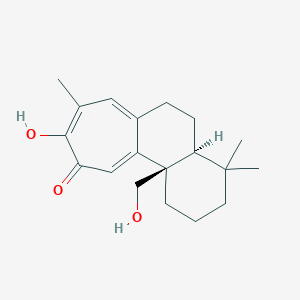

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
